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molecular formula C15H12N2 B1656205 4-Phenylquinolin-2-amine CAS No. 51478-42-3

4-Phenylquinolin-2-amine

Cat. No. B1656205
M. Wt: 220.27 g/mol
InChI Key: VNHXBLBWQFQTTG-UHFFFAOYSA-N
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Patent
US06661023B2

Procedure details

Acetonitrile (150 mL) was heated to reflux for 30 minutes in the presence of potassium hydroxide (14.2 g, 254 mmol). 2-amino-benzophenone (10.0 g, 50.7 mmol) in acetonitrile (165 mL) was added to the reaction mixture. After heating to reflux overnight, the mixture was cooled to room temperature, and the resulting solid was filtered. HCl (1.0 M, 100 mL) was added to the solution, and the resulting solid was filtered. The solids were combined, dissolved in ethyl acetate, dried over magnesium sulfate, and filtered. The volatile components were removed with a rotary evaporator, and the solid was recrystallized from ethyl acetate and heptane.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O.[C:18](#[N:20])[CH3:19]>>[C:8]1([C:6]2[C:5]3[C:4](=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:3]=[C:18]([NH2:20])[CH:19]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
165 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
ADDITION
Type
ADDITION
Details
HCl (1.0 M, 100 mL) was added to the solution
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The volatile components were removed with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized from ethyl acetate and heptane

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC(=NC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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